3-Methylhexane-1,2-diol

Catalog No.
S14168838
CAS No.
62946-67-2
M.F
C7H16O2
M. Wt
132.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexane-1,2-diol

CAS Number

62946-67-2

Product Name

3-Methylhexane-1,2-diol

IUPAC Name

3-methylhexane-1,2-diol

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C7H16O2/c1-3-4-6(2)7(9)5-8/h6-9H,3-5H2,1-2H3

InChI Key

MSCWGJFHWUZSAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CO)O

3-Methylhexane-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of a hexane chain, with a methyl group on the third carbon. Its molecular formula is C₇H₁₆O₂, and it is classified as a vicinal diol, meaning the hydroxyl groups are adjacent to each other on the carbon chain. This compound is notable for its potential applications in various chemical processes and biological systems.

Due to its ability to dissolve a wide range of substances.
  • Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Cosmetics and Personal Care Products: Its moisturizing properties make it suitable for use in cosmetic formulations.
  • These applications underline the compound's utility in both industrial and consumer products.

    Several methods exist for synthesizing 3-Methylhexane-1,2-diol:

    • Hydrolysis of Epoxides: This method involves the opening of an epoxide ring derived from alkenes under acidic or basic conditions to yield vicinal diols.
    • Reduction Reactions: The reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride can produce 3-Methylhexane-1,2-diol.
    • Asymmetric Synthesis: Advanced synthetic routes may involve chiral catalysts to produce specific enantiomers of 3-Methylhexane-1,2-diol selectively .

    These synthesis methods highlight the compound's accessibility for research and industrial applications.

    Several compounds share structural similarities with 3-Methylhexane-1,2-diol. Here are some notable examples:

    Compound NameStructure TypeKey Characteristics
    2-Methylpentane-1,2-diolVicinal DiolSimilar carbon chain length; different branching pattern.
    3-Methylcyclohexane-1,2-diolCycloaliphatic DiolContains a cyclohexane ring; differing physical properties due to ring structure.
    2-EthylhexanediolVicinal DiolLonger carbon chain; used in similar applications but with different reactivity profiles.

    These compounds differ primarily in their structural features and resultant chemical properties, making them unique despite their shared classification as diols.

    XLogP3

    1.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    132.115029749 g/mol

    Monoisotopic Mass

    132.115029749 g/mol

    Heavy Atom Count

    9

    Dates

    Last modified: 08-10-2024

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